N-(3-fluorophenyl)azetidine-3-carboxamide
Description
N-(3-Fluorophenyl)azetidine-3-carboxamide is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) linked to a 3-fluorophenyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-(3-fluorophenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-2-1-3-9(4-8)13-10(14)7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSOWWTSPLLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)azetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring, a carboxamide group, and a fluorinated phenyl substituent. Its molecular formula is C_9H_{10}F_N_2O, with a molecular weight of approximately 182.19 g/mol. The fluorine atom in the phenyl ring is significant for enhancing the compound's reactivity and biological activity.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, where it binds to specific enzymes, altering their activity and potentially leading to therapeutic effects.
- Receptor Modulation : It may also function as a receptor modulator, affecting various signaling pathways within cells.
Anticancer Properties
Studies have indicated that azetidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in this class have been evaluated for their antiproliferative activities in breast cancer cells (MCF-7), with some showing significant IC50 values indicating effective inhibition of cell growth.
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.4 | MCF-7 |
| N-(4-chloro-3-fluorophenyl)azetidine-3-carboxamide | 4.8 | MCF-7 |
| N-(2,5-difluorophenyl)azetidine-3-carboxamide | 6.0 | MCF-7 |
These findings suggest that the structural modifications in azetidine derivatives can significantly influence their anticancer activity.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of MCF-7 cells with an IC50 value of 5.4 µM. This was attributed to its ability to disrupt critical cellular pathways involved in cancer cell survival .
- Mechanistic Insights : Another research article highlighted the compound's ability to bind to specific targets within the cell, which could lead to alterations in gene expression related to tumor growth .
- Comparative Analysis : In comparative studies with other azetidine derivatives, this compound exhibited superior activity against certain cancer cell lines, suggesting that the fluorine substitution plays a crucial role in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
N-(3-fluorophenyl)azetidine-3-carboxamide has been identified as a lead compound in the design of new drugs targeting various diseases. The azetidine ring structure is known for its ability to enhance the pharmacological properties of compounds, making it a valuable scaffold in drug discovery efforts. Its derivatives have shown promise in treating conditions such as cancer, inflammation, and infectious diseases .
1.2 Biological Activity
Research indicates that azetidine derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and prostate cancers .
- Antiviral and Antibiotic Effects : Some azetidine derivatives have been found to possess antiviral properties and enhance the efficacy of existing antibiotics, indicating their potential as adjunct therapies in infectious disease management .
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases and chronic inflammation .
Chemical Biology
2.1 Mechanistic Studies
The compound serves as a valuable tool for studying biological mechanisms at the molecular level. Interaction studies focusing on its binding affinity to specific enzymes or receptors can provide insights into its pharmacodynamics and pharmacokinetics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions .
2.2 Imaging Applications
Recent advancements have explored the use of azetidine derivatives in imaging applications, particularly in positron emission tomography (PET). For instance, radiolabeled azetidine compounds have been evaluated for their ability to cross the blood-brain barrier, which is crucial for developing diagnostic tools for neurological disorders .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Azetidine Ring Formation : Strategies for constructing the azetidine ring often involve cyclization reactions using suitable precursors.
- Functional Group Modifications : The carboxamide group can be modified to enhance biological activity or selectivity toward specific targets .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of azetidine derivatives:
Comparison with Similar Compounds
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
